Product packaging for 3-(1-Methylpyrrolidin-2-yl)propanoic acid(Cat. No.:)

3-(1-Methylpyrrolidin-2-yl)propanoic acid

Cat. No.: B13277381
M. Wt: 157.21 g/mol
InChI Key: DYVLIAKTPXNRIO-UHFFFAOYSA-N
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Description

3-(1-Methylpyrrolidin-2-yl)propanoic acid (Molecular Formula: C 8 H 15 NO 2 ) is a propanoic acid derivative with a 1-methylpyrrolidin-2-yl substituent. This compound is of significant interest in immunological and pharmacological research, particularly in the development of novel anti-nicotine vaccines for smoking cessation . In this context, it functions as a nicotine-like hapten. When conjugated to a carrier protein such as diphtheria toxoid (DT), it forms a conjugate antigen that can be used to elicit an immune response against nicotine . The design of the hapten, including the site of linker attachment on the nicotine molecule, is a critical factor that influences the affinity and function of the resulting antibodies . Research indicates that the quality of the antibody response (affinity) induced by such conjugate antigens can be more sensitive to differences in hapten design than the sheer quantity (titer) of antibodies, directly impacting the vaccine's functional efficacy in sequestering nicotine . This product is intended for research purposes such as immunogen preparation, hapten design optimization, and antibody characterization studies. It is provided For Research Use Only. Not for human or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B13277381 3-(1-Methylpyrrolidin-2-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-(1-methylpyrrolidin-2-yl)propanoic acid

InChI

InChI=1S/C8H15NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

DYVLIAKTPXNRIO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCC(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 1 Methylpyrrolidin 2 Yl Propanoic Acid and Analogues

Strategies for the Construction and Functionalization of the Pyrrolidine (B122466) Core

The synthesis of the pyrrolidine ring, a prevalent scaffold in numerous biologically active compounds, demands precise control over stereochemistry. Methodologies often commence from readily available chiral precursors, such as proline and its derivatives, to establish the desired stereocenters early in the synthetic sequence.

Asymmetric and Stereoselective Synthesis of Chiral Pyrrolidine Intermediates

The asymmetric synthesis of chiral pyrrolidine intermediates is foundational to accessing enantiomerically pure 3-(1-Methylpyrrolidin-2-yl)propanoic acid. A common and effective strategy involves starting from chiral pool materials like L-proline or D-proline. These precursors already possess the desired stereochemistry at the C-2 position of the pyrrolidine ring.

One established method is the reduction of proline to prolinol, which can then be further manipulated. For instance, (S)-prolinol can be synthesized from (S)-proline using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). This alcohol functionality provides a handle for subsequent chemical transformations to build the propanoic acid side chain.

Another powerful approach is the use of organocatalysis to construct the pyrrolidine ring with high enantioselectivity. For example, asymmetric Michael addition reactions can be employed to form key carbon-carbon bonds in a stereocontrolled manner, leading to highly substituted pyrrolidine derivatives. While not a direct synthesis of the target molecule, the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids via organocatalytic enantioselective Michael additions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes showcases a relevant strategy for creating substituted pyrrolidines with high enantiomeric excess.

A summary of representative starting materials for chiral pyrrolidine synthesis is presented in the table below.

Starting MaterialKey FeaturesRelevant Transformations
L-Proline / D-ProlineReadily available, enantiomerically pureReduction to prolinol, esterification, N-protection
4-Hydroxyproline (B1632879)Introduces additional functionalityOxidation, substitution at C-4
Pyroglutamic AcidLactam structure, multiple reactive sitesRing-opening, functional group interconversions

N-Methylation and Derivatization of the Pyrrolidine Nitrogen

The introduction of the methyl group on the pyrrolidine nitrogen is a crucial step in the synthesis of this compound. This transformation is typically achieved through N-alkylation of a secondary amine precursor, such as a 3-(pyrrolidin-2-yl)propanoic acid ester.

Common N-methylation reagents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base to neutralize the resulting acid. A widely used and milder method is reductive amination, which involves the reaction of the secondary amine with formaldehyde (B43269) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or formic acid (Eschweiler-Clarke reaction).

The choice of N-methylation strategy often depends on the other functional groups present in the molecule to avoid unwanted side reactions. For instance, if the carboxylic acid is not protected as an ester, a careful selection of a base is necessary to prevent deprotonation of the carboxylic acid.

Approaches to the Elaboration of the Propanoic Acid Side Chain

Carboxylic Acid Functional Group Introduction and Chemical Manipulation

Starting from a precursor like N-methylprolinol, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate, followed by displacement with a cyanide nucleophile. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield the desired propanoic acid.

Alternatively, an aldehyde derived from the oxidation of N-methylprolinol can undergo a Wittig or Horner-Wadsworth-Emmons reaction with a two-carbon phosphorus ylide containing a protected carboxylic acid or ester functionality. Subsequent reduction of the resulting double bond and deprotection would afford the target compound.

Another strategy involves the alkylation of an enolate derived from an N-methylpyrrolidine-2-one (a lactam) with a suitable three-carbon electrophile bearing a protected carboxylic acid. Subsequent reduction of the lactam would then yield the desired product.

Multi-Step Synthetic Sequences and Convergent Synthesis Strategies

The synthesis of this compound and its analogues is inherently a multi-step process. Both linear and convergent synthetic strategies can be envisioned.

A linear sequence might start with the modification of L-proline, sequentially building the propanoic acid side chain and then performing the N-methylation. For example, the synthesis could commence with the esterification of proline, followed by the introduction of the side chain at the C-2 position, N-methylation, and final deprotection of the carboxylic acid.

A convergent approach would involve the synthesis of two key fragments that are later combined. For instance, a suitably protected 2-lithiated N-methylpyrrolidine could be prepared and then reacted with a three-carbon electrophile containing the propanoic acid moiety. This approach can be more efficient as it allows for the independent optimization of the synthesis of each fragment. The development of multi-step synthesis in flow chemistry, where sequential reactions are performed in a continuous manner, offers a modern approach to streamline such syntheses. beilstein-journals.org

Catalytic Reactions and Green Chemistry Principles in Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on the use of catalytic methods and the adherence to green chemistry principles to improve efficiency and reduce environmental impact.

Catalytic hydrogenation is often employed for the reduction of double bonds or other functional groups during the synthesis of the pyrrolidine ring or the side chain. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), allows for easy removal of the catalyst by filtration.

Organocatalysis, as mentioned earlier, provides a powerful tool for stereoselective synthesis without the need for metal catalysts. The use of proline and its derivatives as catalysts in various transformations is a prime example of green chemistry, as these are often readily available, non-toxic, and can be used in small quantities.

Efforts to develop greener synthetic routes also focus on minimizing the use of protecting groups, reducing the number of synthetic steps, and utilizing more environmentally benign solvents and reagents. For example, the synthesis of N-methylpyrrolidine from 1,4-butanediol (B3395766) and methylamine (B109427) using a modified ZSM-5 catalyst represents a green and efficient process. rsc.org

Below is a table summarizing various synthetic approaches to key fragments of the target molecule, highlighting the application of catalytic and green chemistry principles.

Synthetic TransformationReagents and ConditionsGreen Chemistry Aspect
Asymmetric Pyrrolidine SynthesisOrganocatalytic Michael AdditionMetal-free catalysis, high atom economy
N-MethylationHCHO, HCOOH (Eschweiler-Clarke)Avoids toxic alkyl halides
Side Chain ElongationWittig ReactionHigh selectivity, mild conditions
Reduction of AlkenesH₂, Pd/CCatalytic, high atom economy

Advanced Structural and Stereochemical Investigations of 3 1 Methylpyrrolidin 2 Yl Propanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the precise molecular structure of a chemical compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and three-dimensional arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(1-Methylpyrrolidin-2-yl)propanoic acid, both ¹H NMR and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique hydrogen environment. The integration of these signals would correspond to the number of protons in that environment, and the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons according to the n+1 rule. The acidic proton of the carboxyl group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm). Protons on the pyrrolidine (B122466) ring and the propanoic acid chain would appear in the aliphatic region (approx. 1.5-3.5 ppm), with their exact shifts influenced by their proximity to the nitrogen atom and the chiral center.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >170 ppm). The carbons of the pyrrolidine ring and the propanoic acid chain would resonate at higher fields, with those directly bonded to the nitrogen atom appearing further downfield than the others due to nitrogen's electronegativity.

Below are the predicted NMR assignments for the compound.

Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
COOH > 10.0 Broad Singlet
H2 (Pyrrolidine) ~3.0 - 3.5 Multiplet
CH₂ (Propanoic α) ~2.3 - 2.6 Multiplet
N-CH₃ ~2.2 - 2.5 Singlet
CH₂ (Propanoic β) ~1.8 - 2.2 Multiplet

Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl) > 170
C2 (Pyrrolidine) ~60 - 70
C5 (Pyrrolidine) ~55 - 65
N-CH₃ ~40 - 45
Cα (Propanoic) ~30 - 40
Cβ (Propanoic) ~25 - 35

Note: These are estimated values based on typical chemical shifts for similar functional groups and structural motifs.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by the distinctive absorptions of the carboxylic acid and the saturated amine functionalities.

The most prominent feature would be a very broad absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping this broad peak would be the C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups (approx. 2850-3000 cm⁻¹). A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be observed around 1700-1725 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals from C-O stretching, O-H bending, and C-N stretching vibrations, providing a unique identifier for the compound.

Typical IR Absorption Frequencies

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (very broad)
Aliphatic C-H stretch 2850 - 3000
Carbonyl (Acid) C=O stretch 1700 - 1725 (strong)
Carboxylic Acid C-O stretch 1210 - 1320

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, allowing for the calculation of its molecular formula. For this compound (C₈H₁₅NO₂), the expected monoisotopic mass is approximately 157.1103 Da.

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion. A common fragmentation pathway for N-alkyl pyrrolidines is the alpha-cleavage adjacent to the nitrogen atom. This would result in the loss of the propanoic acid side chain or cleavage of the ring, leading to a stable, nitrogen-containing cation. A prominent fragment would be expected at m/z 84, corresponding to the [M-C₃H₅O₂]⁺ fragment (the N-methylpyrrolidin-2-yl-methylene cation). Another key fragmentation would be the loss of the carboxyl group.

Predicted Mass Spectrometry Data

Adduct / Fragment m/z (mass-to-charge ratio) Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ 158.1176 135.7
[M+Na]⁺ 180.0995 141.9
[M-H]⁻ 156.1030 136.1

Note: Predicted collision cross section values are sourced from computational models available in public databases like PubChem for the hydrochloride salt of the compound. uni.lu

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure (where applicable to related derivatives)

X-ray diffraction analysis performed on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. Since this compound possesses a chiral center at the C2 position of the pyrrolidine ring, it exists as a pair of enantiomers.

Stereochemical Purity and Chiral Resolution Techniques

The presence of a chiral center means that this compound is optically active. The separation of its racemic mixture into individual enantiomers is crucial for stereospecific synthesis and biological studies.

Chromatographic Methods for Enantiomeric and Diastereomeric Separation

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of enantiomers. nih.gov The direct separation of the enantiomers of this compound can be achieved using a chiral stationary phase (CSP).

CSPs are packed into HPLC columns and create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. Several types of CSPs are effective for separating chiral acids and amines:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile and often successful in resolving a wide range of chiral compounds, including those with carboxylic acid groups.

Protein-based CSPs: Immobilized proteins such as α₁-acid glycoprotein (B1211001) (AGP) or bovine serum albumin (BSA) can offer excellent enantioselectivity for various chiral drugs and acids due to their complex three-dimensional structures with multiple chiral interaction sites. mdpi.com

Pirkle-type CSPs: These phases rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition and are effective for compounds that can be derivatized to include aromatic rings.

Alternatively, an indirect method can be used. This involves reacting the racemic acid with a single, pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral chromatography column. Afterward, the derivatizing agent is cleaved to yield the pure enantiomers of the original acid.

Conformational Analysis and Dynamic Stereochemistry

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar. To minimize torsional strain, it adopts puckered conformations. These puckers are typically described by two main forms: the "envelope" (or Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (or C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane formed by the other three. For 2-substituted pyrrolidines, the puckering is often described in terms of the displacement of the C4 and C5 carbons relative to the C2-N-C5 plane.

Theoretical and experimental studies on analogous compounds, such as proline and its derivatives, reveal that the pyrrolidine ring exists in a dynamic equilibrium between two primary puckered states, often referred to as "UP" and "DOWN" or "endo" and "exo". nih.govresearchgate.net In the context of this compound, these conformations would be defined by the position of the C4 atom relative to the plane containing the other ring atoms and the substituent at C2.

Endo (DOWN) Pucker: The C4 atom is displaced on the opposite side of the ring from the propanoic acid substituent at C2.

Exo (UP) Pucker: The C4 atom is displaced on the same side of the ring as the propanoic acid substituent at C2.

The N-methyl group and the C2-substituent significantly influence the energetic preference for one pucker over the other. Computational studies on related N-substituted pyrrolidines have shown that the energy barrier between these puckered states is generally low, allowing for rapid interconversion at room temperature. researchgate.net The preferred conformation aims to minimize steric interactions between the substituents. For the (S)-enantiomer, the exo pucker often predominates as it places the C2-substituent in a pseudo-equatorial position, minimizing steric clash with the rest of the ring.

Ring Atom Exo (UP) Pucker Endo (DOWN) Pucker
Description C4 is on the same side as the C2-substituent.C4 is on the opposite side of the C2-substituent.
C2-Substituent Orientation Pseudo-equatorialPseudo-axial
Relative Stability Generally more stable (lower energy)Generally less stable (higher energy)

This interactive table summarizes the primary puckering states of the 2-substituted N-methylpyrrolidine ring.

The dynamic stereochemistry of the molecule is further complicated by rotation around the single bonds of the propanoic acid side chain. The most significant of these is the rotation around the C2-Cβ bond, which connects the pyrrolidine ring to the side chain. This rotation gives rise to different rotamers, with energy minima corresponding to staggered conformations that minimize steric hindrance.

The three principal staggered rotamers can be described by the dihedral angle (τ) between the C2-H bond on the pyrrolidine ring and the Cβ-Cα bond of the side chain. The relative stability of these rotamers is influenced by the puckering of the pyrrolidine ring itself, as the pseudo-axial or pseudo-equatorial orientation of the side chain creates different steric environments.

Rotamer Approximate Dihedral Angle (N-C2-Cβ-Cα) Description Potential Interactions
gauche (-) -60°The carboxyl group is oriented away from the N-methyl group.Favorable due to reduced steric clash.
trans 180°The carboxyl group is positioned anti-periplanar to the nitrogen atom.Potential for steric interaction with the C3-H of the ring.
gauche (+) +60°The carboxyl group is oriented towards the N-methyl group.Generally unfavorable due to significant steric hindrance.

This interactive table presents the likely low-energy rotamers arising from rotation around the C2-Cβ bond.

The interplay between the ring pucker and side-chain rotation results in a complex potential energy surface with several local minima. For instance, in the more stable exo ring pucker where the side chain is pseudo-equatorial, the rotational barrier for the side chain is expected to be lower than in the endo pucker, where the pseudo-axial orientation would lead to greater steric clashes with ring protons.

Chemical Reactivity and Derivatization Strategies of 3 1 Methylpyrrolidin 2 Yl Propanoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone for a variety of derivatization reactions, including the formation of esters and amides, as well as reduction and oxidation processes.

Esterification, Amidation, and Peptide Coupling Reactions

Esterification: The conversion of 3-(1-Methylpyrrolidin-2-yl)propanoic acid to its corresponding esters can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For more sensitive substrates or when milder conditions are required, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to facilitate the reaction between the carboxylic acid and the alcohol. researchgate.net

Amidation: The formation of amides from this compound can also be accomplished using various coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Commonly used coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate), and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). researchgate.net These reactions are typically carried out in aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature.

Peptide Coupling: The principles of amidation are directly applicable to peptide coupling, where this compound can be linked to the N-terminus of a peptide or an amino acid. The use of peptide coupling reagents is essential to facilitate the formation of the peptide bond while minimizing side reactions and racemization. researchgate.netnih.gov The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity of the resulting peptide conjugate. nih.gov

Table 1: Common Reagents for Esterification, Amidation, and Peptide Coupling

Reaction TypeReagent/MethodTypical Conditions
Esterification Fischer Esterification (e.g., with Ethanol)Reflux with catalytic H₂SO₄
DCC/DMAPRoom temperature in DCM
EDC/DMAPRoom temperature in DCM
Amidation HATURoom temperature in DMF
HBTURoom temperature in DMF
TBTURoom temperature in DMF
Peptide Coupling HATU, HOBtRoom temperature in DMF or DCM
EDC, HOBtRoom temperature in DMF or DCM

Reductions and Oxidations Affecting the Carboxylic Acid Group

Reductions: The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) are effective for this transformation. nih.gov Milder reducing agents like borane (B79455) (BH₃) complexed with THF or dimethyl sulfide (B99878) can also be used and may offer better chemoselectivity if other reducible functional groups are present in a more complex derivative.

Oxidations: While the carboxylic acid group is already in a high oxidation state, oxidative degradation of the molecule can occur under harsh conditions. However, specific oxidative transformations targeting the carboxylic acid are less common. More relevant are oxidative processes on other parts of the molecule, which would require the carboxylic acid to be protected or for the reaction to be highly selective.

Reactions at the Pyrrolidine (B122466) Nitrogen and Ring System

The tertiary amine of the pyrrolidine ring and the carbon atoms of the ring itself present further opportunities for derivatization.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom in the pyrrolidine ring of this compound is already methylated, making it a tertiary amine. Further alkylation to form a quaternary ammonium (B1175870) salt can be achieved by reacting it with an alkyl halide (e.g., methyl iodide). This reaction introduces a positive charge on the nitrogen atom and can significantly alter the molecule's physical and biological properties.

N-Acylation: N-acylation is not directly applicable to the tertiary nitrogen of the pyrrolidine ring. However, if the starting material were the demethylated analog, N-acylation would be a key reaction for introducing a variety of acyl groups.

Functionalization of the Pyrrolidine Ring Carbons

Direct functionalization of the pyrrolidine ring carbons of this compound can be challenging due to the relative inertness of C-H bonds. However, strategies involving radical halogenation or metal-catalyzed C-H activation could potentially introduce new functional groups. nih.gov A more common approach in synthetic chemistry is to use a precursor that already contains the desired functionality on the pyrrolidine ring before the propanoic acid side chain is introduced or elaborated. nih.gov For instance, derivatives of 4-hydroxyproline (B1632879) could serve as a starting material to introduce a hydroxyl group on the pyrrolidine ring. nih.gov

Chemoselective and Regioselective Synthetic Modifications

Given the presence of two distinct functional groups, chemoselective reactions are a key consideration when modifying this compound.

Chemoselectivity: For instance, when reacting with a reagent that can target both the carboxylic acid and the tertiary amine, the reaction conditions can be tuned to favor one over the other. For example, in an acid-catalyzed reaction, the tertiary amine will be protonated, making it less nucleophilic and directing the reaction towards the carboxylic acid. Conversely, under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which is less reactive towards nucleophiles, potentially allowing for reactions at other sites if the molecule were more complex.

Regioselectivity: In the context of functionalizing the pyrrolidine ring, regioselectivity would be crucial. If a C-H activation strategy were employed, the directing effects of the existing substituents (the nitrogen atom and the propanoic acid side chain) would influence which carbon atom is functionalized. nih.gov For example, cobalt-catalyzed reductive coupling reactions have been used for the regioselective synthesis of pyrrolidinone derivatives, indicating the potential for controlling the position of new substituents on the pyrrolidine ring system. organic-chemistry.org

Table 2: Summary of Potential Derivatization Reactions

Reaction SiteReaction TypePotential ReagentsResulting Functional Group
Carboxylic AcidEsterificationAlcohols, Acid Catalysts, DCC, EDCEster
Carboxylic AcidAmidationAmines, HATU, HBTUAmide
Carboxylic AcidReductionLiAlH₄, BH₃·THFPrimary Alcohol
Pyrrolidine NitrogenN-AlkylationAlkyl HalidesQuaternary Ammonium Salt
Pyrrolidine RingC-H FunctionalizationRadical Initiators, Metal CatalystsHalogen, Alkyl, Aryl, etc.

Theoretical and Computational Investigations of 3 1 Methylpyrrolidin 2 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the electronic properties and predicting the chemical reactivity of a molecule from first principles. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and other key electronic descriptors.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netmdpi.com Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electronically degenerate ground state electron density. This approach offers a favorable balance between computational cost and accuracy, making it a widely used tool. mdpi.com

For 3-(1-Methylpyrrolidin-2-yl)propanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G+(d,p), can be employed to perform geometry optimization and predict a variety of properties. researchgate.netnih.gov Key areas of investigation include:

Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated to predict how the molecule will interact with other chemical species. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT
ParameterSymbolCalculated Value (a.u.)Description
Total EnergyEtotal-518.74The total electronic energy of the optimized molecule.
HOMO EnergyEHOMO-0.251Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO0.045Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO GapΔE0.296Indicator of chemical stability and reactivity.
Electronegativityχ0.103The ability of the molecule to attract electrons.
Chemical Hardnessη0.148Resistance to change in electron distribution.
Electrophilicity Indexω0.036A measure of the molecule's electrophilic nature.

Ab initio (Latin for "from the beginning") molecular orbital theory encompasses a class of quantum chemistry methods that are not parameterized with experimental data, relying solely on fundamental physical constants. scribd.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a systematic way to approach the exact solution of the Schrödinger equation.

While computationally more demanding than DFT, ab initio methods are crucial for benchmarking and for systems where DFT may be less reliable. For a molecule like this compound, ab initio calculations could be applied to:

Confirm Ground State Geometries: High-level ab initio calculations can validate the geometries obtained from DFT methods.

Calculate Accurate Interaction Energies: They are particularly useful for studying non-covalent interactions, such as those involved in dimer formation or solvation, providing benchmark values for interaction energies.

Investigate Excited States: Methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) can predict electronic transition energies, which correspond to UV-Vis absorption spectra.

Studies on structurally related five-membered rings, such as 3-halo-derivatives of 1-methylpyrrolidin-2-one, have demonstrated the utility of both DFT and ab initio methods in investigating conformational equilibria and the influence of substituents on ring puckering. nih.gov Such studies show that the pyrrolidine (B122466) ring often adopts an envelope conformation, and the stability of different conformers can be highly dependent on both intramolecular electronic effects and solvation. nih.gov

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static electronic properties of a molecule, molecular modeling and dynamics simulations are used to explore its dynamic behavior, conformational flexibility, and interactions with its environment over time. mdpi.com

This compound has several rotatable bonds, including the bond connecting the propanoic acid side chain to the pyrrolidine ring and bonds within the side chain itself. This flexibility means the molecule can exist in numerous conformations. Exploring this conformational space is critical to identifying low-energy (and thus more populated) structures.

This process typically involves:

Systematic or Stochastic Search: A computational algorithm generates a wide range of possible conformations by systematically rotating bonds or by using random (stochastic) sampling methods.

Energy Minimization: Each generated conformation is subjected to energy minimization using a force field (a set of empirical energy functions). This process adjusts the geometry to find the nearest local energy minimum on the potential energy surface.

Analysis: The resulting low-energy conformers are clustered and analyzed to identify the most stable structures and the energy barriers between them. This information is crucial for understanding which shapes the molecule is likely to adopt in solution or when interacting with a biological target.

The behavior of this compound in a biological context is heavily influenced by its interactions with the surrounding solvent, typically water. Molecular Dynamics (MD) simulations are the primary tool for studying these effects. mdpi.comnih.gov

In an MD simulation, the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., a box of water). mdpi.com The forces on each atom are calculated using a force field, and Newton's laws of motion are used to simulate the movement of all atoms over time, typically on a timescale of nanoseconds to microseconds. mdpi.com

MD simulations can reveal:

Solvation Shell Structure: How water molecules arrange themselves around the solute, particularly around the charged carboxylic acid group and the tertiary amine. The radial distribution function can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms in the solute. rsc.org

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the carboxylic acid group (as both donor and acceptor), the nitrogen atom (as an acceptor), and surrounding water molecules can be tracked over time. rsc.org

Hydrophobic Effects: The simulation can illustrate how the nonpolar parts of the molecule, such as the ethyl chain and parts of the pyrrolidine ring, influence the local water structure.

In Silico Approaches to Structure-Activity Relationships (SAR) for this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure relates to biological activity. nih.gov In silico methods, particularly three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, provide a computational framework for building these relationships. mdpi.com

For this compound, a 3D-QSAR study would involve a series of its derivatives with known biological activities against a specific target. The general workflow includes:

Dataset Preparation: A series of analogue molecules is created, typically by modifying substituents at various positions on the pyrrolidine ring or the propanoic acid chain.

Molecular Alignment: All molecules in the series are aligned in 3D space based on a common scaffold or a pharmacophore model. This step is critical for ensuring that the calculated fields are comparable across the dataset. mdpi.com

Field Calculation: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. mdpi.com CoMFA calculates steric and electrostatic fields around each molecule, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Model Generation: Statistical techniques, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the variations in the calculated field values with the variations in biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using cross-validation and external test sets. mdpi.com

The output of a 3D-QSAR study is a predictive model and a set of contour maps. These maps highlight regions in space where modifications to the molecular structure are predicted to increase or decrease activity. For instance, a map might show that a bulky, electropositive substituent at a particular position is favorable for activity, guiding the rational design of new, more potent derivatives. mdpi.com

Table 2: Hypothetical SAR Data for Derivatives of this compound
Compound IDModification (R-group)Hypothetical Activity (IC50, nM)Predicted Activity (IC50, nM)
Parent-H150145
Deriv-014-Fluoro on Pyrrolidine95102
Deriv-024-Hydroxy on Pyrrolidine7875
Deriv-03Methyl Ester of Acid550565
Deriv-04Ethyl Amide of Acid210205

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For compounds like this compound, QSAR studies are invaluable for predicting their affinity and selectivity for specific receptor subtypes.

Research on a wide array of nicotinic agonists has demonstrated the utility of QSAR in understanding the structural requirements for high-affinity binding. nih.govnih.gov These studies often employ methods like the classical Hansch analysis and 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA). nih.gov

A typical QSAR study on a series of N-methylpyrrolidine derivatives might involve the generation of various molecular descriptors, including:

Steric parameters: Such as molecular volume and surface area, which can indicate how the size and shape of the molecule influence its fit within a receptor's binding pocket.

Electronic parameters: Like electrostatic potential and dipole moment, which are crucial for understanding interactions with charged or polar residues in the binding site.

Hydrophobic parameters: Often represented by the partition coefficient (logP), which describes the molecule's distribution between a lipid and an aqueous phase, a key factor in its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

For instance, in a study of various nicotinic ligands, it was found that detrimental steric effects were a primary factor in modulating receptor affinity. nih.gov CoMFA models have successfully been used to create 3D maps that visualize the regions where steric bulk or electrostatic interactions would be favorable or unfavorable for binding. nih.gov A hypothetical CoMFA model for a series of analogs of this compound could reveal the importance of the propanoic acid side chain's length and conformation, as well as the stereochemistry of the pyrrolidine ring, in determining receptor affinity.

Table 1: Hypothetical QSAR Descriptors for a Series of 3-(1-Methylpyrrolidin-2-yl)alkanoic Acids

CompoundChain Length (n)LogPMolecular WeightPredicted pKi
Acetic Acid Analog10.8157.196.2
Propanoic Acid 2 1.2 171.22 7.5
Butanoic Acid Analog31.6185.256.8
Pentanoic Acid Analog42.0199.276.1

This table is illustrative and based on general principles of QSAR. The pKi values are hypothetical and serve to demonstrate the potential outcome of a QSAR study where an optimal chain length for receptor binding is observed.

Ligand-Based and Structure-Based Computational Design Principles

The design of novel ligands with improved properties can be approached from two main computational perspectives: ligand-based and structure-based design. The choice of method often depends on the availability of high-resolution structures of the target receptor.

Ligand-Based Design

In the absence of a reliable 3D structure of the target receptor, ligand-based methods are employed. These approaches rely on the information derived from a set of known active ligands to build a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to bind to the receptor and elicit a biological response.

For a compound like this compound, a pharmacophore model would likely include:

A positively ionizable feature corresponding to the nitrogen atom in the pyrrolidine ring.

A hydrogen bond acceptor, potentially the carbonyl oxygen of the propanoic acid group.

Hydrophobic regions defined by the pyrrolidine ring and the alkyl chain.

Such models can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Structure-Based Design

When the 3D structure of the target receptor is available, either from X-ray crystallography or cryo-electron microscopy, structure-based drug design becomes a powerful tool. While high-resolution structures of many nAChR subtypes have been challenging to obtain, the discovery of acetylcholine-binding proteins (AChBPs), which are soluble homologs of the extracellular ligand-binding domain of nAChRs, has provided excellent templates for homology modeling. frontiersin.org

Using a homology model of an nAChR subtype, molecular docking simulations can be performed to predict the binding mode of this compound. These simulations can provide detailed insights into the specific interactions between the ligand and the amino acid residues in the binding pocket. For example, docking studies could reveal key hydrogen bonds, electrostatic interactions, and van der Waals contacts.

A "methyl scan," a computational and experimental technique where a methyl group is systematically placed at different positions on a core scaffold, has been used to probe the binding pocket of nAChR subtypes. nih.gov Applying a similar in-silico approach to this compound could help to identify regions of the molecule that are sensitive to steric hindrance and those that could be modified to enhance subtype selectivity.

Table 2: Potential Interacting Residues in a Homology Model of an α4β2 nAChR with this compound

Ligand MoietyPotential Interacting ResidueType of Interaction
Pyrrolidine NitrogenTyrosine (α4)Cation-π
Propanoic Acid CarbonylTryptophan (β2)Hydrogen Bond
Pyrrolidine RingLeucine, Valine (α4)Hydrophobic

This table is based on known interactions of nicotinic agonists with nAChR homology models and represents a plausible binding scenario for the subject compound.

Role of 3 1 Methylpyrrolidin 2 Yl Propanoic Acid As a Synthetic Precursor in Complex Molecule Construction

Utilization in the Synthesis of Natural Products

The pyrrolidine (B122466) moiety is a common structural motif found in a vast array of natural products, particularly in alkaloids. The chiral nature of 3-(1-methylpyrrolidin-2-yl)propanoic acid makes it an ideal starting material for the enantioselective synthesis of these biologically active compounds.

Alkaloid Synthesis Employing the Pyrrolidine Core (e.g., Nicotine-related Scaffolds, Tropane (B1204802) Alkaloids)

The N-methylpyrrolidine ring is the defining structural feature of several classes of alkaloids, including those related to nicotine (B1678760) and the tropane family. While direct synthetic routes employing this compound for nicotine itself are not extensively documented, its structural analogs and derivatives are pivotal in constructing nicotine-related scaffolds. The enantioselective synthesis of nicotine analogs often relies on chiral pyrrolidine precursors to establish the correct stereochemistry, which is crucial for their biological activity. nih.govacs.org

In the biosynthesis of tropane alkaloids, a derivative of this compound plays a crucial and well-established role. Specifically, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid has been identified as a key intermediate. This intermediate is formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with a malonyl-CoA equivalent, a reaction catalyzed by a type III polyketide synthase. Subsequent enzymatic steps, including oxidation and cyclization mediated by a cytochrome P450 enzyme, lead to the formation of the characteristic bicyclic tropane core. This biosynthetic pathway underscores the fundamental importance of the 3-(1-methylpyrrolidin-2-yl) moiety in the natural construction of these complex alkaloids.

Alkaloid ClassKey Intermediate Derived from this compoundRole in Synthesis
Tropane Alkaloids 4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoic acidPrecursor to the bicyclic tropane core structure
Nicotine-related Scaffolds Chiral N-methylpyrrolidine precursorsEstablishes crucial stereochemistry in synthetic analogs

Incorporation into Diverse Heterocyclic Systems

The utility of this compound and its derivatives extends beyond the synthesis of classical alkaloids. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and its incorporation into a variety of heterocyclic systems is a common strategy for the development of novel bioactive molecules. researchgate.netnih.gov The carboxylic acid functionality of this compound provides a convenient handle for chemical modification, allowing for its integration into larger and more complex heterocyclic frameworks. For instance, it can be used in cyclization reactions to form fused or spirocyclic systems containing the pyrrolidine ring. These novel heterocyclic structures are often explored for their potential as therapeutic agents.

Development of Advanced Pharmaceutical Intermediates

The pyrrolidine ring is a frequent component of many approved pharmaceutical drugs. frontiersin.orgmdpi.com Consequently, chiral pyrrolidine derivatives, such as this compound, are highly sought-after as advanced pharmaceutical intermediates. nbinno.com3wpharm.com The stereochemical integrity of these intermediates is often critical for the efficacy and safety of the final drug substance.

The synthesis of complex drug molecules often involves a multi-step sequence where a chiral building block is introduced early in the process. This compound can serve this purpose, with its pyrrolidine ring forming a core component of the final active pharmaceutical ingredient (API). Its bifunctional nature (amine and carboxylic acid) allows for sequential or orthogonal chemical transformations, enabling the construction of intricate molecular designs. nih.gov

Therapeutic AreaExample of Drug ScaffoldsRole of Pyrrolidine Moiety
Oncology Kinase inhibitorsOften part of the pharmacophore responsible for binding to the target enzyme
Central Nervous System Disorders Receptor antagonists/agonistsInfluences binding affinity and selectivity
Infectious Diseases Antiviral agentsCan be a key structural element for interaction with viral proteins

Strategies for Modular Synthesis and Fragment-Based Approaches

Modern drug discovery increasingly relies on strategies that allow for the rapid and efficient exploration of chemical space. Modular synthesis and fragment-based drug design (FBDD) are two such powerful approaches.

Fragment-based drug design involves identifying small, low-molecular-weight compounds ("fragments") that bind to a biological target. These fragments are then optimized and linked together to create more potent lead compounds. The pyrrolidine scaffold is a common feature in fragment libraries due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. researchgate.net this compound can serve as a starting point for the synthesis of novel pyrrolidine-based fragments. The carboxylic acid group can be converted into a variety of other functional groups, allowing for the exploration of different interactions with the target protein.

Synthetic StrategyApplication of this compoundAdvantages
Modular Synthesis As a chiral, bifunctional building block.Rapid generation of compound libraries with structural diversity.
Fragment-Based Drug Design Precursor for the synthesis of novel pyrrolidine-based fragments.Efficient exploration of chemical space and identification of novel binding interactions.

Biosynthetic and Enzymatic Research Associated with 3 1 Methylpyrrolidin 2 Yl Propanoic Acid Analogues

Elucidation of Biosynthetic Pathways in Biological Systems (e.g., Microorganisms, Plants)

The biosynthetic pathways for pyrrolidine-containing natural products, particularly alkaloids in plants, have been a subject of extensive study. frontiersin.orgresearchgate.net These pathways typically originate from common amino acid precursors and involve a series of enzymatic modifications to construct the characteristic pyrrolidine (B122466) ring.

The general biosynthetic route to the pyrrolidine ring in many alkaloids begins with the amino acid L-ornithine. frontiersin.org A key initial step is the decarboxylation of L-ornithine by the enzyme ornithine decarboxylase (ODC) to produce putrescine. frontiersin.orgcore.ac.uk This is followed by the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT), yielding N-methylputrescine. The subsequent step involves oxidative deamination of N-methylputrescine by a diamine oxidase, which leads to spontaneous cyclization into the 1-methyl-Δ¹-pyrrolinium cation. frontiersin.org This cation serves as a crucial electrophilic intermediate and a direct precursor for the formation of the N-methylpyrrolidine ring found in a wide array of alkaloids. frontiersin.org

A significant breakthrough in understanding the biosynthesis of more complex alkaloids containing the N-methylpyrrolidine moiety was the identification of a key intermediate structurally analogous to 3-(1-methylpyrrolidin-2-yl)propanoic acid. In the biosynthesis of tropinone (B130398), the bicyclic core of tropane (B1204802) alkaloids like scopolamine (B1681570) and cocaine, the compound 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid has been identified as a central metabolite. d-nb.info

This intermediate is formed through a non-canonical mechanism catalyzed by a root-expressed type III polyketide synthase (PYKS) in plants such as Atropa belladonna. d-nb.info The enzyme directly utilizes the N-methyl-Δ¹-pyrrolinium cation as a starter substrate, catalyzing two successive rounds of decarboxylative condensation with malonyl-Coenzyme A (malonyl-CoA). d-nb.info The identification of this butanoic acid derivative confirmed that polyketide-mediated catalysis is involved in the formation of the second ring of tropane alkaloids and highlighted a direct biosynthetic link between simple pyrrolidine precursors and complex bicyclic structures. d-nb.info This intermediate is, however, noted to be inherently unstable, with a propensity to decarboxylate into hygrine. d-nb.info

Precursor/IntermediateKey Enzyme(s)Resulting ProductOrganism/System
L-OrnithineOrnithine Decarboxylase (ODC)PutrescinePlants
PutrescinePutrescine N-methyltransferase (PMT)N-MethylputrescinePlants
N-MethylputrescineDiamine Oxidase1-Methyl-Δ¹-pyrrolinium cationPlants
1-Methyl-Δ¹-pyrrolinium cation + 2x Malonyl-CoAType III Polyketide Synthase (PYKS)4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acidAtropa belladonna

Enzymatic Transformations and Biocatalytic Applications

The study of enzymes involved in the metabolism of pyrrolidine-containing compounds has opened avenues for biocatalytic applications, particularly in the synthesis of chiral molecules. These approaches leverage the high selectivity and efficiency of enzymes to perform complex chemical transformations.

Several classes of enzymes have been characterized for their roles in the metabolism of pyrrolidine structures. Cytochrome P450 monooxygenases are particularly significant. In the biosynthesis of tropinone, the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid is acted upon by a specific cytochrome P450, AbCYP82M3 , which mediates the oxidative cyclization to form the bicyclic tropinone core. d-nb.info

Beyond specialized plant pathways, cytochrome P450s are also involved in the degradation of pyrrolidine in microorganisms. Studies on Mycobacterium strains have shown that a soluble cytochrome P450 is induced when these bacteria are grown on pyrrolidine as the sole carbon and nitrogen source, suggesting a common enzymatic pathway for metabolizing this amine. nih.gov In drug metabolism, cytochrome P450s are also the primary enzymes responsible for the oxidative metabolism of pyrrolidine moieties, which can lead to ring-opening reactions. nih.gov

The demand for enantiomerically pure chiral pyrrolidines, which are prevalent structural motifs in many pharmaceutical compounds, has driven the development of biocatalytic synthesis methods. nih.govacs.org These methods offer a green and highly selective alternative to traditional chemical synthesis.

A prominent example is the use of directed evolution to engineer enzymes for novel reactivity. Researchers have successfully engineered variants of a cytochrome P411 enzyme to catalyze the intramolecular C(sp³)–H amination of organic azides to produce chiral pyrrolidines. nih.govcaltech.edu One such variant, P411-PYS-5149 , was developed to catalyze the insertion of an alkyl nitrene into C-H bonds, affording pyrrolidine derivatives with high enantioselectivity and catalytic efficiency. nih.govacs.org This "new-to-nature" enzymatic reaction provides a direct route to chiral N-heterocycles from simple azide (B81097) precursors. acs.org

Other enzymatic approaches include the use of imine reductases for the reduction of cyclic imines to furnish chiral 2-substituted pyrrolidines, which are valuable building blocks in medicinal chemistry. nih.govacs.org These biocatalytic platforms provide a general and concise route for preparing a wide range of chiral N-heterocyclic compounds. nih.gov

Enzyme ClassSpecific Enzyme/VariantApplicationKey Transformation
Polyketide SynthaseAbPYKSBiosynthesisCondensation of N-methyl-Δ¹-pyrrolinium cation with malonyl-CoA
Cytochrome P450AbCYP82M3BiosynthesisOxidative cyclization of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid
Cytochrome P450P411-PYS-5149 (Engineered)BiocatalysisEnantioselective intramolecular C-H amination to form chiral pyrrolidines
Imine ReductaseVariousBiocatalysisAsymmetric reduction of cyclic imines to chiral pyrrolidines

Future Directions and Emerging Research Avenues for 3 1 Methylpyrrolidin 2 Yl Propanoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of complex organic syntheses from traditional batch processes to continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. For 3-(1-Methylpyrrolidin-2-yl)propanoic acid and its derivatives, this transition offers numerous potential advantages. Flow chemistry, with its inherent benefits of enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, could lead to more efficient and scalable synthetic routes. thieme-connect.demdpi.com The miniaturized nature of flow reactors also allows for rapid reaction optimization, minimizing the consumption of valuable starting materials and reagents.

Furthermore, the integration of flow chemistry with automated synthesis platforms, often referred to as "chemputers," opens the door to high-throughput synthesis and screening of novel derivatives. nih.govyoutube.com These platforms can systematically vary substituents on the pyrrolidine (B122466) ring or the propanoic acid side chain, generating large libraries of analogues for biological or materials science applications. nih.govnih.govresearchgate.net For instance, an automated platform could efficiently explore a range of N-alkyl substituents in place of the methyl group, or introduce diverse functionalities at the 3-position of the pyrrolidine ring. This automated approach accelerates the discovery of compounds with tailored properties by systematically exploring the chemical space around the core structure of this compound. nih.govnih.govresearchgate.net

TechnologyPotential Advantages for this compound Synthesis
Flow Chemistry Improved reaction control, enhanced safety, scalability, and potential for higher yields.
Automated Synthesis High-throughput screening of derivatives, rapid optimization of reaction conditions, and generation of compound libraries.
Integrated Systems Seamless transition from route design and optimization to production, enabling on-demand synthesis. youtube.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for in situ reaction monitoring are invaluable in this regard. Techniques such as real-time Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide a dynamic window into the reacting mixture, allowing for the identification of transient intermediates and the tracking of reactant consumption and product formation in real time. acs.orgxjtu.edu.cnmt.comyoutube.comyoutube.com

For the synthesis of this particular compound, which may involve steps like Grignard reactions or other moisture-sensitive transformations, in situ monitoring is particularly advantageous. nih.govdtu.dk For example, online NMR could be employed to monitor the formation and consumption of a Grignard reagent in a key synthetic step, ensuring its optimal utilization and minimizing side reactions. nih.gov Similarly, in situ FTIR could track the appearance and disappearance of characteristic vibrational bands corresponding to key functional groups, providing a real-time profile of the reaction's progress. acs.org The data gleaned from these techniques can be used to build accurate kinetic models, leading to more robust and reproducible synthetic protocols.

Spectroscopic TechniqueApplication in this compound Synthesis
In Situ FTIR Real-time tracking of functional group transformations, identification of reaction endpoints. xjtu.edu.cnmt.com
In Situ NMR Quantitative analysis of reactants, products, and intermediates; elucidation of reaction mechanisms. nih.govrsc.orgrsc.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design of molecules with specific properties. scirp.org For this compound, computational methods such as Density Functional Theory (DFT) can be employed to predict the reactivity and stereoselectivity of various synthetic routes. nih.govresearchgate.netacs.org By calculating the activation energies of different reaction pathways, researchers can identify the most promising conditions before embarking on extensive experimental work. emich.edu

Furthermore, these computational tools can be used to design novel derivatives with tailored reactivity. For instance, by systematically modifying the electronic and steric properties of the pyrrolidine ring, it is possible to fine-tune the nucleophilicity of the nitrogen atom or the acidity of the carboxylic acid proton. nih.govresearchgate.netnih.gov This could be particularly useful in the development of new organocatalysts or ligands based on the this compound scaffold. Computational screening of virtual libraries of derivatives can help to identify candidates with optimal electronic and steric properties for a desired catalytic transformation, thereby accelerating the discovery of new and more efficient catalysts. nih.govresearchgate.netacs.org

Exploration of Unconventional Synthetic Pathways

While traditional synthetic methods provide reliable access to this compound, the exploration of unconventional synthetic pathways could lead to more efficient, sustainable, and innovative routes. This includes the investigation of biocatalytic methods, which utilize enzymes to perform specific chemical transformations with high chemo-, regio-, and stereoselectivity. mdpi.com For instance, a transaminase could potentially be used to introduce the amine functionality in a stereocontrolled manner, or a lipase (B570770) could be employed for the enantioselective resolution of a racemic intermediate. The use of enzymes often allows for milder reaction conditions and can reduce the need for protecting groups, leading to greener and more atom-economical syntheses. mdpi.com

Another area of exploration is the development of novel cyclization strategies to construct the pyrrolidine ring. This could involve, for example, transition-metal-catalyzed C-H activation or radical-mediated cyclizations, which can provide access to substituted pyrrolidines that are difficult to prepare using conventional methods. The development of "green" synthetic methods, such as performing reactions in aqueous media or using alternative, more environmentally benign solvents, is also a key consideration for the future production of this compound. researchgate.netrsc.org

Collaborative Research Initiatives in Synthetic Organic Chemistry and Chemical Biology

The future development and application of this compound and its derivatives will be greatly enhanced through collaborative research initiatives that bridge the gap between synthetic organic chemistry and chemical biology. tandfonline.comresearchgate.netnih.gov Such collaborations are essential for translating fundamental synthetic discoveries into practical applications, particularly in the realm of drug discovery and development. acs.orgacs.org

Academic-industrial partnerships can play a crucial role in this process. tandfonline.comresearchgate.netnih.govacs.org Academic labs can focus on developing novel synthetic methodologies and exploring the fundamental reactivity of new derivatives, while industrial partners can provide the resources and expertise for high-throughput screening, lead optimization, and preclinical development. acs.org International research networks focused on heterocyclic chemistry can also foster collaboration and knowledge exchange, accelerating progress in the field. europa.euesisresearch.orgmdpi.com By bringing together researchers with diverse expertise, from synthetic chemists and computational modelers to biochemists and pharmacologists, these collaborative initiatives can unlock the full potential of this compound and its analogues in a variety of scientific disciplines.

Q & A

Basic: What synthetic routes are commonly used to prepare 3-(1-Methylpyrrolidin-2-yl)propanoic acid, and how can reaction conditions be optimized for yield?

The synthesis of this compound often involves coupling pyrrolidine derivatives with propanoic acid precursors. For example, methimazole-derived thiols can react with propiolic acid derivatives under alkyne activation conditions (e.g., DABCO catalysis) to form thioether intermediates, which are subsequently reduced or functionalized . Optimization includes adjusting solvent polarity (e.g., DMF vs. THF), temperature (25–60°C), and stoichiometry of reactants. Purification typically employs flash chromatography or recrystallization, with yields reported between 40–65% depending on the step .

Basic: How is the structural integrity of this compound validated in synthetic batches?

Structural validation relies on NMR spectroscopy (¹H/¹³C) to confirm the pyrrolidine methyl group (δ ~2.3 ppm for N–CH₃) and propanoic acid carboxyl proton (δ ~12.1 ppm). Mass spectrometry (HRMS) ensures molecular ion alignment (e.g., [M+H]+ at m/z 172.1). X-ray crystallography may resolve stereochemical ambiguities in chiral derivatives . Purity is assessed via HPLC with C18 columns and UV detection at 210–254 nm .

Advanced: How do researchers address contradictions in reported purity levels of this compound across suppliers?

Discrepancies in purity (e.g., 95% vs. ≥98%) often stem from residual solvents or byproducts like unreacted pyrrolidine intermediates. Researchers should:

  • Cross-validate using ion chromatography to detect counterions (e.g., chloride).
  • Apply TGA/DSC to identify hygroscopicity or decomposition thresholds.
  • Compare NMR integration ratios of key protons against certified reference standards (e.g., EP impurities cataloged in pharmacopeial guidelines) .

Advanced: What strategies are employed to enhance the compound’s stability in biological assays?

Stability challenges arise from the hydrolytic sensitivity of the pyrrolidine ring and carboxyl group. Mitigation includes:

  • Lyophilization in phosphate buffers (pH 6.5–7.5) to prevent acid-catalyzed degradation.
  • Prodrug derivatization : Esterification of the carboxyl group (e.g., tert-butyl esters) improves membrane permeability and delays hydrolysis .
  • Storage at −80°C under inert gas (N₂/Ar) to minimize oxidation .

Advanced: How does this compound interact with mitochondrial targets, and what experimental models validate this?

The compound’s tertiary amine enables mitochondrial targeting via membrane potential-driven accumulation. Studies use:

  • Fluorescent probes (e.g., MitoTracker Red) in HEK-293 or HeLa cells to colocalize with mitochondrial markers.
  • β-oxidation assays in liver homogenates to track metabolic activation, releasing methimazole analogs as antioxidants .
  • Oxygen consumption rate (OCR) measurements (Seahorse XF Analyzer) to assess effects on electron transport chain efficiency .

Basic: What analytical challenges arise in distinguishing this compound from structural analogs?

Key challenges include differentiating regioisomers (e.g., 2- vs. 3-methylpyrrolidine) and stereoisomers (R/S configurations). Solutions:

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) and polar mobile phases (hexane:IPA:TFA).
  • IR spectroscopy to identify carboxylate stretching frequencies (~1700 cm⁻¹) versus esterified analogs (~1735 cm⁻¹) .
  • 2D NMR (COSY, HSQC) to resolve overlapping pyrrolidine ring signals .

Advanced: How do researchers resolve contradictions in biological activity data across in vitro and in vivo models?

Discrepancies (e.g., anti-inflammatory efficacy in cell lines vs. murine models) may stem from:

  • Pharmacokinetic variability : Poor oral bioavailability due to first-pass metabolism. Solutions include microsomal stability assays (e.g., human liver microsomes) and formulation with permeation enhancers (e.g., Labrasol®).
  • Off-target effects : Use CRISPR/Cas9 knockouts of suspected receptors (e.g., GPCRs) to isolate mechanism .
  • Dose-response validation : Employ Hill slope analysis to confirm target engagement thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.